DC_AC50

Descripción

Propiedades

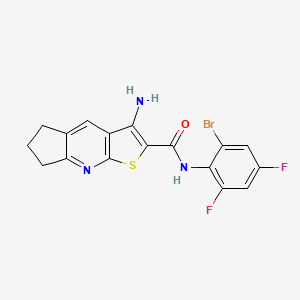

IUPAC Name |

6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNOJNBNTVQPCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrF2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of DC_AC50: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_AC50 has emerged as a promising small molecule inhibitor with significant potential in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of DC_AC50, focusing on its molecular targets and the downstream cellular consequences of its activity. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Mechanism: Dual Inhibition of Copper Chaperones Atox1 and CCS

DC_AC50 functions as a dual inhibitor of the copper chaperone proteins Atox1 (Antioxidant-1) and CCS (Copper Chaperone for Superoxide Dismutase)[1][2][3]. These chaperones are critical for intracellular copper trafficking, a process that is often upregulated in cancer cells to meet the demands of increased metabolic activity and proliferation[4]. By binding to Atox1 and CCS, DC_AC50 disrupts the normal flow of copper within the cell, leading to a cascade of events that selectively disadvantage cancer cells[2][5].

The binding of DC_AC50 to Atox1 and CCS has been quantified, demonstrating a direct interaction with these target proteins.

| Target Protein | Binding Affinity (Kd) | Reference |

| Atox1 | ~6.8 µM | [6] |

| CCS (full-length) | ~8.2 µM | [6] |

Downstream Cellular Effects of DC_AC50

The inhibition of Atox1 and CCS by DC_AC50 triggers a series of downstream cellular events that collectively contribute to its anti-cancer activity.

Disruption of Copper Homeostasis and Increased Intracellular Copper

By blocking the function of Atox1 and CCS, DC_AC50 prevents the proper trafficking and distribution of copper ions within the cell. This disruption leads to an accumulation of intracellular copper[7]. In H1299 lung cancer cells, treatment with DC_AC50 resulted in an approximately 45% increase in total cellular copper content[7]. This elevation of intracellular copper is a key initiating event in the mechanism of action of DC_AC50.

Induction of Oxidative Stress through Increased Reactive Oxygen Species (ROS)

The accumulation of intracellular copper contributes to a significant increase in reactive oxygen species (ROS)[3][8]. This is thought to occur through Fenton-like reactions where excess copper catalyzes the production of highly reactive hydroxyl radicals. The elevated ROS levels overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA. This increase in ROS has been observed in various cancer cell lines treated with DC_AC50[8].

Reduction in Cellular ATP Production

DC_AC50 treatment leads to a notable decrease in cellular ATP levels[5][7]. This is attributed to mitochondrial dysfunction, a direct consequence of disrupted copper homeostasis and increased oxidative stress[7]. Copper is an essential cofactor for cytochrome c oxidase (COX), a key enzyme in the mitochondrial electron transport chain responsible for ATP synthesis. By interfering with copper delivery to the mitochondria, DC_AC50 impairs COX activity, thereby reducing cellular energy production[4][7].

Inhibition of Cancer Cell Proliferation and Viability

The culmination of disrupted copper homeostasis, increased ROS, and depleted ATP levels is a potent inhibition of cancer cell proliferation and a reduction in cell viability[1][4]. DC_AC50 has demonstrated significant anti-proliferative effects across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Canine Abrams | Osteosarcoma | 9.88 | [1][4] |

| Canine D17 | Osteosarcoma | 12.57 | [1][4] |

| Human HOS | Osteosarcoma | 5.96 | [1][4] |

| Human MG63 | Osteosarcoma | 6.68 | [1][4] |

| Human H1299 | Lung Cancer | - | [1] |

| Human K562 | Leukemia | - | [1] |

| Human MDA-MB-231 | Breast Cancer | - | [1] |

| Human 212LN | Head and Neck Cancer | - | [1] |

Notably, DC_AC50 exhibits selectivity for cancer cells, with minimal impact on the proliferation of normal human cell lines such as BEAS-2B (normal lung epithelium) and MCF-10A (normal breast epithelium)[1][4]. This selectivity is likely due to the higher expression of Atox1 and CCS in cancer cells compared to their normal counterparts[7].

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of DC_AC50. In nude mice bearing H1299 lung cancer or K562 leukemia xenografts, treatment with DC_AC50 resulted in a significant reduction in tumor size compared to vehicle-treated controls[7]. These studies also indicated that DC_AC50 is well-tolerated at effective doses, with no significant alterations in complete blood-cell counts or other signs of toxicity[7].

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the mechanism of action of DC_AC50, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of human copper trafficking by a small molecule significantly attenuates cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

DC_AC50: A Selective Copper Transport Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Copper is an essential cofactor for numerous enzymes involved in critical cellular processes, and its dysregulation has been increasingly implicated in cancer progression. Cancer cells often exhibit an elevated demand for copper, making the copper transport machinery an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of DC_AC50, a novel small molecule inhibitor that selectively targets the human copper chaperone proteins Atox1 and CCS. By disrupting intracellular copper trafficking, DC_AC50 induces cancer-selective cytotoxicity through a multi-pronged mechanism involving oxidative stress, metabolic reprogramming, and inhibition of key signaling pathways. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of its effects and the pathways it modulates.

Introduction

Copper is a vital trace element essential for the function of numerous cuproenzymes involved in cellular respiration, antioxidant defense, and signaling.[1] However, the redox activity of copper can also be cytotoxic, necessitating a tightly regulated network of transport proteins to manage its intracellular concentration and delivery.[1] Cancer cells display an increased dependence on copper for processes such as angiogenesis, proliferation, and metastasis. This has led to the exploration of copper-targeting strategies as a potential anti-cancer therapeutic avenue.

Unlike traditional copper chelators that non-selectively sequester copper ions and can lead to systemic side effects, DC_AC50 represents a new class of inhibitors that target the protein-protein interactions within the copper trafficking pathway.[2] DC_AC50 is a dual inhibitor of Antioxidant protein 1 (Atox1) and Copper Chaperone for Superoxide Dismutase (CCS), two key proteins responsible for delivering copper to specific cellular destinations.[3][4] By binding to these chaperones, DC_AC50 prevents the transfer of copper ions, leading to a disruption of copper homeostasis specifically in cancer cells, which are more reliant on these pathways.[2] This targeted approach offers a promising therapeutic window, with demonstrated efficacy in various cancer models and minimal effects on normal cells.[1][5]

Mechanism of Action

DC_AC50 exerts its anti-cancer effects by directly binding to the copper chaperones Atox1 and CCS, thereby inhibiting their function.[2] This inhibition disrupts the normal flow of intracellular copper, leading to a cascade of downstream events that selectively impact cancer cells.

The primary mechanism involves the following key steps:

-

Inhibition of Copper Chaperones: DC_AC50 binds to Atox1 and the N-terminal domain of CCS, preventing them from transferring copper ions to their respective partner proteins, ATP7A/B (for Atox1) and SOD1 (for CCS).[1][2] This action does not involve direct binding to copper ions.[2]

-

Cellular Copper Accumulation: Paradoxically, the inhibition of copper trafficking by DC_AC50 leads to an overall increase in total cellular copper content.[5][6]

-

Induction of Oxidative Stress: The accumulation of intracellular copper, coupled with the impaired function of the antioxidant enzyme SOD1 due to lack of copper delivery by CCS, results in a significant increase in reactive oxygen species (ROS).[5][6] This is accompanied by a decrease in the reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio.[6]

-

Mitochondrial Dysfunction and ATP Depletion: The disruption of copper homeostasis affects mitochondrial function. Specifically, the activity of cytochrome c oxidase (COX), a key copper-dependent enzyme in the electron transport chain, is reduced.[5] This leads to decreased oxygen consumption and a significant drop in cellular ATP levels.[5]

-

Activation of AMPK and Inhibition of Lipogenesis: The reduction in cellular ATP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis, leading to decreased lipid biosynthesis.[5]

-

Inhibition of Cancer Cell Proliferation and Survival: The combined effects of increased ROS, ATP depletion, and metabolic disruption lead to the selective inhibition of cancer cell proliferation and, in some contexts, the potentiation of apoptosis induced by other chemotherapeutic agents.[4][5] DC_AC50 has also been shown to induce cell cycle arrest.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for DC_AC50.

Table 1: Binding Affinities of DC_AC50 for Copper Chaperones

| Target Protein | Assay Method | Dissociation Constant (Kd) | Reference |

| Atox1 | FRET | ~6.8 µM | [3] |

| Atox1 | Fluorescence Anisotropy | 6.4 µM | [3] |

| Full-length CCS | FRET | ~8.2 µM | [3] |

| Full-length CCS | Fluorescence Anisotropy | 7.9 µM | [3] |

| CCS Domain I | Fluorescence Anisotropy | 12.2 µM | [3] |

Table 2: In Vitro Efficacy of DC_AC50 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| Canine Abrams | Osteosarcoma | 9.88 µM | [1][4] |

| Canine D1 | Osteosarcoma | 12.57 µM | [1][4] |

| Human HOS | Osteosarcoma | 5.96 µM | [1][4] |

| Human MG63 | Osteosarcoma | 6.68 µM | [1][4] |

| H1299 | Human Lung Cancer | Dose-dependent inhibition (0-10 µM) | [4][5] |

| K562 | Human Leukemia | Dose-dependent inhibition (0-10 µM) | [4][5] |

| MDA-MB-231 | Human Breast Cancer | Dose-dependent inhibition (0-10 µM) | [4][5] |

| 212LN | Human Head and Neck Cancer | Dose-dependent inhibition (0-10 µM) | [4][5] |

Table 3: In Vivo Efficacy of DC_AC50

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| Nude mice bearing H1299 xenografts | Human Lung Cancer | 100 mg/kg per day for 21 days | Significantly decreased tumor size | [3] |

| Nude mice bearing K562 xenografts | Human Leukemia | 100 mg/kg per day for 21 days | Significantly decreased tumor size | [3] |

| K562 mice model | Human Leukemia | 10, 20, and 50 mg/kg per day | Tumor-inhibition effects | [3] |

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for Protein-Ligand Binding

This protocol is designed to measure the binding of DC_AC50 to Atox1 and CCS.

Principle: DC_AC50 is a self-fluorescent compound.[3] FRET occurs between the tryptophan/tyrosine residues of the target protein (donor) and DC_AC50 (acceptor). Upon binding, excitation of the protein's aromatic residues leads to energy transfer and subsequent emission from DC_AC50, which can be measured to determine binding affinity.

Materials:

-

Purified Atox1 or full-length CCS protein

-

DC_AC50 stock solution in DMSO

-

Assay buffer: 50 mM HEPES, 200 mM NaCl, 1 mM DTT, pH 7.1[7]

-

Fluorometer

Procedure:

-

Prepare a 1 µM solution of Atox1 or CCS in the assay buffer.[7]

-

Add increasing concentrations of DC_AC50 (e.g., 1-100 µM) to the protein solution. Ensure the final DMSO concentration is minimal (e.g., < 2.5%).[7]

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Excite the sample at 278 nm (for both tryptophan and tyrosine).[7]

-

Measure the emission spectra. A decrease in the protein's intrinsic fluorescence emission (at ~335 nm for Atox1's tyrosine or ~350 nm for CCS's tryptophan) and a concomitant increase in DC_AC50's emission at 494 nm indicates FRET.[7]

-

Plot the change in fluorescence intensity as a function of DC_AC50 concentration and fit the data to a binding curve to calculate the dissociation constant (Kd).

Cell Viability Assay

This protocol is to assess the effect of DC_AC50 on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., H1299, K562, MDA-MB-231) and normal control cell lines (e.g., BEAS-2B, MCF-10A)

-

Complete cell culture medium

-

DC_AC50 stock solution in DMSO

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of DC_AC50 (e.g., 0-10 µM) for 72 hours.[5] Include a vehicle control (DMSO).

-

After the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the results to the vehicle control and plot cell viability against DC_AC50 concentration to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is for quantifying the change in cellular ROS levels upon DC_AC50 treatment.

Materials:

-

H1299 cells (or other relevant cancer cell line)

-

DC_AC50

-

ROS-sensitive fluorescent probe (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture H1299 cells and treat them with DC_AC50 (e.g., 10 µM) or vehicle control for a specified time (e.g., 12 hours).[6]

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS containing the DCFDA probe at the manufacturer's recommended concentration.

-

Incubate the cells in the dark at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Mechanism of action of DC_AC50 in cancer cells.

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for assessing DC_AC50's effect on cell viability.

Logical Relationship in Copper Trafficking Inhibition

Caption: Logical flow of DC_AC50's inhibitory action on copper transport.

Conclusion

DC_AC50 represents a significant advancement in the development of targeted cancer therapies. By selectively inhibiting the copper chaperones Atox1 and CCS, it exploits the unique metabolic dependencies of cancer cells, leading to their demise while largely sparing normal cells. The multifaceted mechanism, involving ROS induction, ATP depletion, and metabolic reprogramming, provides multiple avenues for therapeutic impact and potentially overcomes resistance mechanisms associated with conventional chemotherapies. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of DC_AC50 and the broader strategy of targeting copper metabolism in cancer.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of human copper trafficking by a small molecule significantly attenuates cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Copper Chaperones Atox1 and CCS: Emerging Orchestrators in Oncogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of metal ion homeostasis is emerging as a critical regulatory layer in the complex landscape of cancer biology. Among the key players are the copper chaperones, Antioxidant 1 (Atox1) and Copper Chaperone for Superoxide Dismutase (CCS). Traditionally viewed as simple copper couriers, these proteins are now understood to be multifaceted regulators with profound implications for tumor progression, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the current understanding of Atox1 and CCS in cancer, detailing their signaling pathways, functional interactions, and potential as therapeutic targets. We present quantitative expression data across various cancer types, detailed experimental protocols for their study, and visual representations of their molecular pathways to empower researchers and drug development professionals in this burgeoning field.

Introduction: The Double-Edged Sword of Copper in Cancer

Copper, an essential trace element, is a critical cofactor for a myriad of enzymes involved in fundamental cellular processes, including mitochondrial respiration, antioxidant defense, and signal transduction. While vital for normal cell function, cancer cells exhibit an increased demand for copper to fuel their rapid proliferation, angiogenesis, and metastatic dissemination. This dependency, often termed "cuproplasia," presents a therapeutic vulnerability. The intracellular trafficking of this reactive metal is tightly controlled by a network of copper chaperones, with Atox1 and CCS playing central roles in delivering copper to specific cellular compartments and cuproenzymes. Dysregulation of these chaperones can disrupt copper homeostasis, leading to aberrant signaling and the promotion of malignant phenotypes.

Atox1: A Multifunctional Regulator in Cancer Progression

Atox1 is a small, cytosolic protein that performs a dual role in cancer cells: as a copper chaperone and a copper-dependent transcription factor.

The Canonical Chaperone Function of Atox1

In its canonical role, Atox1 binds to and transports cuprous ions (Cu+) from the copper importer CTR1 to the trans-Golgi network, where it delivers copper to the P-type ATPases ATP7A and ATP7B.[1] These transporters then load copper onto cuproenzymes destined for the secretory pathway, such as lysyl oxidase (LOX), an enzyme crucial for extracellular matrix remodeling and cancer cell invasion.[2]

Atox1 as a Transcriptional Regulator

Beyond its chaperone function, Atox1 can translocate to the nucleus in a copper-dependent manner and act as a transcription factor.[3] This nuclear function of Atox1 has been shown to directly regulate the expression of genes involved in cell cycle progression and proliferation, most notably Cyclin D1 (CCND1).[1][3] The transcriptional targets of Atox1 also include genes involved in DNA damage repair and antioxidant defense, such as MDC1 and SOD3.[1]

Atox1 in Cancer Signaling Pathways

Atox1 is implicated in several key oncogenic signaling pathways:

-

RAS-RAF-MEK-ERK Pathway: Atox1 can influence the activity of this critical proliferation pathway.[1]

-

PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma, Atox1 has been shown to promote carcinogenesis by activating the c-Myb/PI3K/AKT signaling cascade.[4][5]

-

p53 Signaling: There is an inverse correlation between Atox1 and p53 levels. In cells with functional p53, Atox1 expression is suppressed under genotoxic stress. Conversely, in p53-deficient tumors, elevated Atox1 levels can promote cell cycle progression.[6]

The multifaceted roles of Atox1 in promoting cell proliferation, migration, and resistance to therapy underscore its significance as a potential therapeutic target.[1][7]

CCS: A Key Player in Redox Balance and Cancer Cell Survival

CCS is the dedicated copper chaperone for superoxide dismutase 1 (SOD1), a critical antioxidant enzyme that detoxifies superoxide radicals.

The Essential Role of CCS in SOD1 Activation

CCS delivers copper to SOD1 in the cytoplasm and mitochondrial intermembrane space, a crucial step for SOD1's enzymatic activity. By activating SOD1, CCS plays a vital role in mitigating oxidative stress, which is often elevated in cancer cells due to their high metabolic rate.

CCS and the ROS-Mediated MAPK/ERK Pathway

In breast cancer, high expression of CCS has been shown to promote cell proliferation and migration. Mechanistically, suppression of CCS leads to an accumulation of reactive oxygen species (ROS), which in turn attenuates the activity of the MAPK/ERK signaling pathway, thereby inhibiting malignant phenotypes.

The Atox1-CCS Interaction: A Crossroads in Copper Trafficking

Atox1 and CCS can directly interact and exchange copper ions.[1][8][9] While the precise functional consequences of this crosstalk in cancer are still being fully elucidated, it is clear that their interplay is crucial for maintaining intracellular copper homeostasis. Disruption of this delicate balance, either through inhibition of one or both chaperones, leads to increased oxidative stress and reduced cellular ATP levels, ultimately triggering cancer cell apoptosis.[2][4] This suggests that the Atox1-CCS axis represents a critical node in the copper-dependent signaling network of cancer cells.

Quantitative Expression of Atox1 and CCS in Cancer

Elevated expression of both Atox1 and CCS has been observed in various human cancers, often correlating with poor prognosis. The following tables summarize the expression patterns of Atox1 and CCS across different cancer types, based on data from The Cancer Genome Atlas (TCGA) and other publicly available datasets.

| Cancer Type | Atox1 mRNA Expression (Tumor vs. Normal) | Atox1 Protein Expression (Tumor vs. Normal) | Associated Prognosis (High Expression) |

| Breast Cancer | Upregulated[10] | Upregulated | Poor |

| Colorectal Cancer | Upregulated | Upregulated | Poor |

| Liver Cancer | Upregulated[4] | Upregulated[4] | Poor |

| Lung Cancer | Upregulated | Upregulated | Poor |

| Melanoma | Upregulated | Upregulated | Poor |

Table 1: Atox1 Expression in Various Cancers.

| Cancer Type | CCS mRNA Expression (Tumor vs. Normal) | CCS Protein Expression (Tumor vs. Normal) | Associated Prognosis (High Expression) |

| Breast Cancer | Upregulated[10] | Upregulated[11] | Poor (especially in Luminal B subtype)[12] |

| Colorectal Cancer | Upregulated | Upregulated | Poor |

| Lymphoma | Not consistently reported | Upregulated[11] | Poor |

| Liver Cancer | Upregulated | Upregulated | Poor |

| Lung Cancer | Upregulated | Upregulated | Poor |

Table 2: CCS Expression in Various Cancers.

Experimental Protocols for Studying Atox1 and CCS

Detailed methodologies are crucial for the accurate investigation of Atox1 and CCS function in a cancer context. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of Atox1 and CCS

This protocol is designed to investigate the in-cell interaction between Atox1 and CCS.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Atox1 antibody (for immunoprecipitation)

-

Anti-CCS antibody (for western blot detection)

-

Normal rabbit/mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE and western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Atox1 antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and western blotting using an anti-CCS antibody.

Chromatin Immunoprecipitation (ChIP) Assay for Atox1

This protocol is used to identify the genomic regions bound by Atox1 in its role as a transcription factor.

Materials:

-

Cancer cell line of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer, shear buffer, and IP dilution buffer

-

Anti-Atox1 antibody

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Reagents for reversing cross-links and DNA purification

-

qPCR reagents and primers for target gene promoters (e.g., CCND1)

Procedure:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-Atox1 antibody or isotype control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of Atox1 or CCS modulation on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Sterile 200 µl pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media (with or without inhibitors/siRNA treatment).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Visualizing the Roles of Atox1 and CCS: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving Atox1 and CCS, as well as a typical experimental workflow for their investigation.

Figure 1: A simplified signaling network illustrating the multifaceted roles of Atox1 and CCS in cancer.

Figure 2: A representative experimental workflow for investigating the roles of Atox1 and CCS in cancer.

Therapeutic Targeting of Atox1 and CCS

The critical roles of Atox1 and CCS in promoting cancer cell survival and metastasis make them attractive targets for novel therapeutic interventions. Small molecule inhibitors that disrupt the copper-binding function of these chaperones have shown promise in preclinical studies. For instance, the dual inhibitor DCAC50 has been demonstrated to effectively inhibit the proliferation of various cancer cell lines by inducing oxidative stress and reducing intracellular ATP levels.[2][4] Furthermore, targeting the Atox1-driven pathways may enhance the efficacy of existing chemotherapies, such as platinum-based drugs, by overcoming resistance mechanisms.[1]

Conclusion and Future Directions

Atox1 and CCS have transitioned from being considered mere housekeeping proteins to being recognized as pivotal regulators of cancer progression. Their dual functions as copper chaperones and modulators of key signaling pathways place them at the nexus of metal metabolism and oncogenesis. The evidence strongly suggests that targeting these proteins, either individually or in combination, holds significant therapeutic potential.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which the Atox1-CCS interaction influences downstream signaling events in a context-dependent manner.

-

Developing more potent and specific small molecule inhibitors for Atox1 and CCS to facilitate their clinical translation.

-

Identifying predictive biomarkers to stratify patients who are most likely to respond to therapies targeting copper metabolism.

-

Exploring combination therapies that pair Atox1/CCS inhibitors with conventional chemotherapy or immunotherapy to achieve synergistic anti-tumor effects.

A deeper understanding of the intricate roles of Atox1 and CCS in cancer will undoubtedly pave the way for innovative and effective therapeutic strategies to combat this devastating disease.

References

- 1. Balancing between cuproplasia and copper-dependent cell death: molecular basis and clinical implications of ATOX1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human copper trafficking by a small molecule significantly attenuates cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Novel Role of Antioxidant-1 (Atox1) as a Copper-Dependent Transcriptio" by S. Itoh, H. W. Kim et al. [scholarcommons.sc.edu]

- 4. ATOX1 Promotes Hepatocellular Carcinoma Carcinogenesis via Activation of the c-Myb/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATOX1 Promotes Hepatocellular Carcinoma Carcinogenesis via Activation of the c-Myb/PI3K/AKT Signaling Pathway [xiahepublishing.com]

- 6. The p53 protein is a suppressor of Atox1 copper chaperon in tumor cells under genotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Atox1 and p53 in the trafficking of copper-64 to tumor cell nuclei: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human cytoplasmic copper chaperones Atox1 and CCS exchange copper ions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Copper Chaperone for Superoxide Dismutase Subtypes as a Prognostic Marker in Luminal B Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Copper Connection: Unraveling the Role of Copper Trafficking in Cancer Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper, an essential trace element, is emerging as a critical player in the progression of cancer. While vital for normal cellular function, cancer cells exhibit a distinct avidity for copper, hijacking its metabolic pathways to fuel their rapid proliferation, angiogenesis, and metastatic spread. This guide delves into the intricate mechanisms of copper trafficking within cancer cells and its profound impact on tumorigenesis. We will explore the key proteins responsible for copper import, distribution, and export, and how their dysregulation contributes to the malignant phenotype. Furthermore, this document provides a comprehensive overview of the therapeutic strategies being developed to target these pathways, offering a promising new frontier in oncology. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this guide serves as a critical resource for researchers and clinicians working to exploit the copper dependency of cancer for therapeutic gain.

Introduction: The Emerging Role of Copper in Oncology

Copper is an indispensable cofactor for a multitude of enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1] However, a growing body of evidence indicates that cancer cells have an elevated demand for copper compared to their normal counterparts.[2][3] This increased copper accumulation is not a passive consequence of malignant transformation but an active process that fuels key aspects of cancer progression, including cell proliferation, angiogenesis, and metastasis.[3][4]

The homeostatic balance of intracellular copper is tightly regulated by a sophisticated network of transporters and chaperones. Disruptions in this network are increasingly recognized as a hallmark of many cancers.[5] This guide will provide a detailed examination of the core components of the copper trafficking machinery and their specific roles in cancer cell proliferation.

The Machinery of Copper Trafficking: Key Proteins and Their Dysregulation in Cancer

The intracellular journey of copper is orchestrated by a series of specialized proteins that ensure its efficient uptake, delivery to target enzymes, and removal of excess amounts to prevent toxicity.

Copper Importer: Copper Transporter 1 (CTR1)

The primary gateway for copper entry into mammalian cells is the high-affinity copper transporter 1 (CTR1).[1][6] CTR1 is a transmembrane protein that facilitates the uptake of cuprous ions (Cu+).[6] In several cancer types, the expression of CTR1 is dysregulated. Interestingly, while some studies show its upregulation to meet the increased copper demand of tumor cells, others report its downregulation in the context of resistance to platinum-based chemotherapy.[1][7][8] This is because CTR1 is also a major entry point for cisplatin and its analogs.[1][7][9]

Copper Chaperones: ATOX1 and CCS

Once inside the cell, free copper is immediately bound by cytosolic chaperones to prevent its participation in harmful redox reactions. The two primary copper chaperones are:

-

Antioxidant 1 Copper Chaperone (ATOX1): ATOX1 binds and delivers copper to the secretory pathway, specifically to the copper-transporting ATPases, ATP7A and ATP7B, located in the trans-Golgi network.[10][11] ATOX1 has been implicated in promoting cancer cell proliferation and migration.[5][12]

-

Copper Chaperone for Superoxide Dismutase (CCS): CCS is responsible for delivering copper to superoxide dismutase 1 (SOD1), a critical antioxidant enzyme.[13] By ensuring the proper function of SOD1, CCS helps cancer cells cope with the high levels of oxidative stress associated with rapid proliferation and metabolic activity.[13]

Copper Exporters: ATP7A and ATP7B

The copper-transporting P-type ATPases, ATP7A and ATP7B, play a dual role in copper homeostasis. They are responsible for loading copper onto cuproenzymes within the trans-Golgi network and for exporting excess copper from the cell.[14][15] In response to high copper levels, these transporters traffic from the Golgi to the plasma membrane (ATP7A) or to vesicular compartments (ATP7B) to facilitate copper efflux.[15][16] Overexpression of ATP7A and ATP7B is a common feature in many cancers and is strongly associated with resistance to platinum-based chemotherapeutic agents, as they can actively pump these drugs out of the cell.[14][17][18]

Quantitative Data on Copper Trafficking Components in Cancer

The following tables summarize key quantitative findings from various studies, highlighting the altered landscape of copper metabolism in cancer cells.

| Parameter | Cancer Type(s) | Observation | Fold Change/Value | Reference(s) |

| Copper Concentration | Various solid tumors | Higher copper levels in malignant tissues compared to normal tissues. | 1.46-fold higher (mean) | [19] |

| Lung, Breast | Significantly higher concentrations of copper in tumor tissues. | Lung: >2-fold, Breast: >2-fold | [20] | |

| CTR1 Expression | Ovarian Cancer | Deletion of CTR1 resulted in an 8-fold reduction in cisplatin uptake. | 8-fold reduction | [16] |

| HEK293 cells | Overexpression of CTR1 led to a 1.9-fold faster accumulation of cisplatin. | 1.9-fold increase | [21] | |

| ATP7A/ATP7B Expression | Cisplatin-resistant ovarian cancer cells | 1.5-fold higher expression of ATP7A was sufficient to confer resistance to cisplatin, carboplatin, and oxaliplatin. | 1.5-fold increase | [22] |

| Cisplatin-resistant human epidermoid carcinoma cells | Transfection with ATP7B cDNA resulted in 8.9-fold resistance to cisplatin. | 8.9-fold increase | [23] | |

| ATOX1 Expression | Breast Cancer (Stage 1) | High ATOX1 mRNA levels correlated with poorer disease-specific survival. | Median DSS: 100 months (high ATOX1) vs. 164 months (low ATOX1) | [5] |

| Breast Cancer (Luminal A) | High ATOX1 mRNA levels correlated with poorer survival. | Median DSS: 91 months (high ATOX1) vs. 171 months (low ATOX1) | [15] | |

| Copper Chelation | Human hepatocellular carcinoma (HepG2) | IC50 value of a copper(II) complex after 24h treatment. | 58 µg/mL | [24] |

| Pancreatic cancer cell lines (MIA PaCa-2, Panc1) | IC50 value of Copper-tolfenamic acid was about half that of tolfenamic acid alone. | ~2-fold lower | [9] |

Table 1: Quantitative Impact of Copper and its Traffickers on Cancer Cells. This table summarizes the fold changes in expression or concentration and other quantitative measures related to copper trafficking in cancer.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Role of copper transporters in cisplatin resistance.

Caption: Workflow for MTT cell proliferation assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular Copper Concentration by Atomic Absorption Spectrometry (AAS)

This protocol outlines the general steps for quantifying intracellular copper levels.

Materials:

-

Cultured cancer cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

High-purity nitric acid (e.g., 65%)

-

Type 1 ultrapure water

-

Copper standard solution (e.g., 1000 mg/L)

-

Atomic Absorption Spectrometer with a graphite furnace or flame atomizer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with experimental compounds (e.g., copper chelators) as required.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular copper.

-

Add a small volume of ice-cold PBS and detach the cells using a cell scraper.

-

Transfer the cell suspension to a pre-weighed microcentrifuge tube.

-

-

Cell Lysis and Digestion:

-

Centrifuge the cell suspension to pellet the cells.

-

Remove the supernatant and record the wet weight of the cell pellet.

-

Add a known volume of high-purity nitric acid to the cell pellet to digest the organic material. The volume will depend on the pellet size.

-

Incubate the samples at an elevated temperature (e.g., 60-80°C) until the tissue is completely dissolved.

-

-

Sample Preparation for AAS:

-

Dilute the digested sample with Type 1 ultrapure water to a final volume that brings the expected copper concentration within the linear range of the AAS instrument.

-

Prepare a series of copper standards of known concentrations by diluting the stock solution with the same concentration of nitric acid and ultrapure water as the samples.

-

-

AAS Analysis:

-

Set up the AAS instrument according to the manufacturer's instructions for copper analysis (e.g., wavelength 324.7 nm). [20] * Aspirate the blank (acidified water), standards, and samples into the instrument.

-

Generate a calibration curve from the absorbance readings of the standards.

-

Determine the copper concentration in the samples from the calibration curve.

-

-

Data Normalization:

-

Normalize the copper concentration to the initial cell number or total protein content of the pellet to allow for comparison between samples.

-

Quantification of Protein Expression by Western Blot

This protocol details the steps for analyzing the expression levels of copper trafficking proteins.

Materials:

-

Cultured cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for CTR1, ATP7A, ATP7B, ATOX1, etc.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera)

-

Loading control antibody (e.g., β-actin, GAPDH)

Procedure:

-

Protein Extraction:

-

Lyse the cultured cells with ice-cold lysis buffer containing inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Imaging:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Quantification and Normalization:

-

Quantify the band intensity of the target protein using image analysis software (e.g., ImageJ). [14] * Normalize the target protein intensity to the intensity of a loading control protein (e.g., β-actin) in the same lane to account for loading differences.

-

#### 5.3. Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess cell viability and proliferation.

-

Cultured cancer cells

-

96-well tissue culture plates

-

Complete culture medium

-

Experimental compounds (e.g., copper chelators)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of the experimental compounds.

-

Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compounds. Include vehicle-only controls.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for an additional 2-4 hours at room temperature in the dark, with gentle shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Therapeutic Strategies Targeting Copper Trafficking

The dependence of cancer cells on copper has opened up new avenues for therapeutic intervention. The primary strategies involve either depleting copper levels or inducing copper-mediated toxicity.

Copper Chelation Therapy

Copper chelators are compounds that bind to copper, reducing its bioavailability for cancer cells. S[4]everal copper chelators have been investigated in preclinical and clinical trials for their anti-cancer activity.

[4]* Tetrathiomolybdate (TM): TM is a high-affinity copper chelator that has shown promise in inhibiting tumor growth and angiogenesis in various cancer models, including breast and prostate cancer. *[4][25] Trientine: Another copper chelator used in the treatment of Wilson's disease, trientine has also demonstrated anti-cancer properties.

#### 6.2. Copper Ionophores

Copper ionophores are molecules that facilitate the transport of copper across cell membranes, leading to an increase in intracellular copper levels and inducing cytotoxicity through mechanisms like oxidative stress.

[4]* Clioquinol: This compound has been shown to inhibit proteasome activity in cancer cells by increasing intracellular copper. *[4] Disulfiram: When complexed with copper, disulfiram exhibits potent anti-cancer activity.

Conclusion and Future Directions

The intricate dance of copper within cancer cells presents both a challenge and an opportunity. The dysregulation of copper trafficking pathways is a key vulnerability that can be exploited for therapeutic benefit. The continued elucidation of the molecular mechanisms governing copper homeostasis in cancer will undoubtedly pave the way for the development of novel and more effective anti-cancer strategies. Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to copper-targeted therapies and on developing combination therapies that synergize with existing treatments to overcome drug resistance. By targeting the "copper Achilles' heel" of cancer, we can hope to forge a new and powerful weapon in the fight against this devastating disease.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ID [thermofisher.com]

- 3. nemi.gov [nemi.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Evaluation of copper chaperone ATOX1 as prognostic biomarker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The copper transporter CTR1 and cisplatin accumulation at the single-cell level by LA-ICP-TOFMS [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. The copper transporter CTR1 and cisplatin accumulation at the single-cell level by LA-ICP-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knockdown of copper chaperone antioxidant-1 by RNA interference inhibits copper-stimulated proliferation of non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uptake of the anticancer drug cisplatin mediated by the copper transporter Ctr1 in yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. The copper transporter CTR1 regulates cisplatin uptake in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Copper- Determination by AAS | OIV [oiv.int]

- 21. Role of the Copper Transporter, CTR1, in Platinum-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Increased expression of the copper efflux transporter ATP7A mediates resistance to cisplatin, carboplatin, and oxaliplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Copper-transporting P-type adenosine triphosphatase (ATP7B) is associated with cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Impact of DC_AC50 on Intracellular Copper Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC_AC50 is a novel small molecule that has garnered significant attention in cancer research for its unique mechanism of action targeting intracellular copper homeostasis. As a dual inhibitor of the copper chaperones Atox1 and CCS, DC_AC50 disrupts the normal trafficking of copper ions, leading to a cascade of events that selectively inhibit the proliferation of cancer cells. This technical guide provides an in-depth analysis of the core mechanisms of DC_AC50, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Introduction: The Role of Copper in Cellular Processes

Copper is an essential trace element crucial for a multitude of physiological processes. It functions as a catalytic cofactor for enzymes involved in cellular respiration, antioxidant defense, and iron metabolism[1]. The intracellular concentration of copper is tightly regulated to ensure sufficient supply for metabolic needs while preventing the toxic effects of excess copper, which can lead to oxidative stress and damage to macromolecules[1]. This delicate balance is maintained by a network of copper transporters and chaperones.

Two key cytosolic copper chaperones are Atox1 and CCS. Atox1 delivers copper to the secretory pathway, specifically to the copper-transporting ATPases ATP7A and ATP7B[1][2]. CCS is responsible for delivering copper to superoxide dismutase 1 (SOD1), an important antioxidant enzyme[2]. In many cancer cells, the demand for copper is elevated to support their rapid proliferation and metabolic activity, making the copper homeostasis machinery a promising target for anticancer therapies[3][4].

DC_AC50: A Dual Inhibitor of Atox1 and CCS

DC_AC50 is a small molecule identified through screening of chemical libraries for compounds that could inhibit the protein-protein interactions involved in copper transport[3]. It acts as a potent dual inhibitor of both Atox1 and CCS, thereby disrupting two major intracellular copper trafficking pathways[1][5]. Unlike copper chelators that non-selectively bind and remove copper, DC_AC50's mechanism offers a more targeted approach to disrupting copper homeostasis in cancer cells, which exhibit a higher reliance on these chaperone pathways[3].

Quantitative Analysis of DC_AC50's Effects

The efficacy of DC_AC50 has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: IC50 Values of DC_AC50 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Human Lung Cancer | Not specified, but dose-dependent inhibition observed up to 10 µM | |

| K562 | Human Leukemia | Not specified, but dose-dependent inhibition observed up to 10 µM | |

| MDA-MB-231 | Human Breast Cancer | Not specified, but dose-dependent inhibition observed up to 10 µM | |

| 212LN | Human Head and Neck Cancer | Not specified, but dose-dependent inhibition observed up to 10 µM | |

| Canine Abrams | Canine Osteosarcoma | 9.88 | [1][5] |

| Canine D1 | Canine Osteosarcoma | 12.57 | [1][5] |

| HOS | Human Osteosarcoma | 5.96 | [1][5] |

| MG63 | Human Osteosarcoma | 6.68 | [1][5] |

Table 2: Effects of DC_AC50 on Intracellular Copper, ROS, and ATP Levels in H1299 Cells

| Parameter | Treatment | Fold Change/Effect | Incubation Time | Reference |

| Total Cellular Copper | 10 µM DC_AC50 | ~45% increase | 12 hours | |

| Reactive Oxygen Species (ROS) | 10 µM DC_AC50 | Significant increase | 12 hours | |

| Cellular ATP Levels | 10 µM DC_AC50 | Noticeably reduced | 12 hours | |

| Reduced Glutathione (GSH) | 10 µM DC_AC50 | Decreased | 12 hours | |

| Oxidized Glutathione (GSSG) | 10 µM DC_AC50 | Increased | 12 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of DC_AC50.

Cell Viability and IC50 Determination (MTT/CCK-8 Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DC_AC50 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

DC_AC50

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of DC_AC50 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of DC_AC50. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT/CCK-8 Addition: Add MTT or CCK-8 solution to each well and incubate for a period recommended by the manufacturer (typically 1-4 hours).

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the DC_AC50 concentration and use a non-linear regression model to determine the IC50 value.

Measurement of Intracellular Copper Levels (ICP-MS)

This protocol describes the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify total intracellular copper.

Materials:

-

Cells treated with DC_AC50 or control

-

Phosphate-buffered saline (PBS)

-

Nitric acid (trace metal grade)

-

ICP-MS instrument

Procedure:

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove extracellular copper.

-

Cell Lysis: Lyse the cells using a suitable method (e.g., sonication or treatment with a lysis buffer).

-

Acid Digestion: Digest the cell lysates with concentrated nitric acid to break down organic matter and release the copper ions.

-

Sample Dilution: Dilute the digested samples to a suitable concentration for ICP-MS analysis.

-

ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of copper.

-

Data Normalization: Normalize the copper concentration to the total protein content of the cell lysate to account for variations in cell number.

Measurement of Intracellular Reactive Oxygen Species (ROS) (H2DCFDA Assay)

This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

Cells treated with DC_AC50 or control

-

H2DCFDA dye

-

Culture medium without phenol red

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with DC_AC50 or a control for the desired time.

-

Dye Loading: Incubate the cells with H2DCFDA in phenol red-free medium. The H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Wash the cells to remove the excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity of the DC_AC50-treated cells to that of the control cells to determine the relative increase in ROS levels.

Visualizing the Impact of DC_AC50

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows related to DC_AC50's mechanism of action.

Figure 1: Mechanism of action of DC_AC50.

Figure 2: General experimental workflow.

Conclusion

DC_AC50 represents a promising strategy in cancer therapy by targeting the intricate network of intracellular copper homeostasis. Its ability to dually inhibit Atox1 and CCS leads to a multi-faceted attack on cancer cells, including the induction of oxidative stress and the depletion of cellular energy reserves. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of DC_AC50 and similar compounds that modulate intracellular copper trafficking. Further research is warranted to explore the full spectrum of its activity and to translate these preclinical findings into clinical applications.

References

- 1. Human cytoplasmic copper chaperones Atox1 and CCS exchange copper ions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Expanding Range of Functions for the Copper Chaperone/Antioxidant Protein Atox1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human copper trafficking by a small molecule significantly attenuates cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hamza.umd.edu [hamza.umd.edu]

- 5. The Role of Copper Chaperone Atox1 in Coupling Redox Homeostasis to Intracellular Copper Distribution - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of DC_AC50 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC_AC50 is an investigational small molecule that has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of the preliminary research on DC_AC50, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. DC_AC50 acts as a dual inhibitor of the copper chaperones Atox1 and CCS, disrupting intracellular copper homeostasis and leading to cancer cell-selective cytotoxicity. This guide synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for the oncology research and drug development community.

Introduction

Copper is an essential cofactor for numerous enzymes involved in critical cellular processes, including mitochondrial respiration, antioxidant defense, and signaling.[1] Cancer cells often exhibit an increased demand for copper to support their rapid proliferation and metabolic activity. This dependency on copper presents a therapeutic window for targeting copper metabolism as an anti-cancer strategy. DC_AC50 was identified through a screening of over 200,000 small molecules as a compound that selectively inhibits the proliferation of cancer cells by disrupting copper trafficking.[2] Unlike traditional copper chelators, which can cause systemic copper depletion and associated toxicities, DC_AC50 offers a more targeted approach by inhibiting the protein-protein interactions of copper chaperones.[2]

Mechanism of Action

DC_AC50 functions as a dual inhibitor of two key copper chaperones: Antioxidant protein 1 (Atox1) and Copper chaperone for superoxide dismutase (CCS).[2] These chaperones are responsible for delivering copper to specific cuproenzymes within the cell.

-

Atox1: Transports copper to the trans-Golgi network for incorporation into cuproenzymes like lysyl oxidase.

-

CCS: Delivers copper to superoxide dismutase 1 (SOD1) in the cytoplasm and mitochondrial intermembrane space.

By binding to Atox1 and CCS, DC_AC50 prevents the transfer of copper to their respective partner proteins.[2] This disruption of the copper trafficking pathway leads to a cascade of downstream effects that selectively impact cancer cells, which are often more reliant on these pathways.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of DC_AC50.

Table 1: In Vitro Cytotoxicity of DC_AC50 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| H1299 | Human Lung Cancer | Dose-dependent inhibition (0-10 μM) |

| K562 | Human Leukemia | Dose-dependent inhibition (0-10 μM) |

| MDA-MB-231 | Human Breast Cancer | Dose-dependent inhibition (0-10 μM) |

| 212LN | Head and Neck Cancer | Dose-dependent inhibition (0-10 μM) |

| Canine Abrams | Canine Osteosarcoma | 9.88 |

| Canine D1 | Canine Osteosarcoma | 12.57 |

| HOS | Human Osteosarcoma | 5.96 |

| MG63 | Human Osteosarcoma | 6.68 |

Data sourced from multiple studies.[1][3]

Table 2: Effects of DC_AC50 on Cellular Processes in H1299 Lung Cancer Cells

| Parameter | Treatment | Effect |

| Cellular Copper Content | 10 μM DC_AC50 (12h) | ~45% increase |

| Reactive Oxygen Species (ROS) | 10 μM DC_AC50 (12h) | Significant increase |

| Cellular ATP Levels | 10 μM DC_AC50 (12h) | Significant reduction |

| COX Activity | 10 μM DC_AC50 (12h) | Significant reduction |

| Oxygen Consumption | 10 μM DC_AC50 (12h) | Significant decrease |

Data sourced from a study by Wang et al.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DC_AC50.

FRET-Based Binding Assay for DC_AC50 with Atox1 and CCS

This protocol describes a Förster Resonance Energy Transfer (FRET) assay to demonstrate the direct binding of DC_AC50 to its target proteins, Atox1 and CCS. This method leverages the intrinsic fluorescence of DC_AC50.[3]

Materials:

-

Purified recombinant human Atox1 and full-length CCS proteins.

-

DC_AC50.

-

Assay Buffer: 50 mM HEPES, 200 mM NaCl, 1 mM DTT (pH 7.1).[4]

-

Spectrofluorometer.

Procedure:

-

Prepare a 1 µM solution of either Atox1 or full-length CCS in the assay buffer.[4]

-

Dispense 200 µL of the protein solution into a quartz cuvette.

-

Set the excitation wavelength of the spectrofluorometer to 278 nm (for excitation of Tryptophan/Tyrosine residues in the proteins).[3]

-

Measure the baseline fluorescence emission spectrum of the protein solution (typically with a maximum at 335 nm for Atox1 and 350 nm for CCS).[3]

-

Prepare a stock solution of DC_AC50 in DMSO.

-

Add increasing concentrations of DC_AC50 (e.g., 1-100 µM) to the protein solution. Ensure the final DMSO concentration remains low (e.g., <5 µL in 200 µL buffer) to avoid interference.[4]

-

After each addition of DC_AC50, incubate for a short period to allow for binding and then record the fluorescence emission spectrum.

-

Observe the decrease in the protein's fluorescence emission at its maximum wavelength and the simultaneous increase in DC_AC50's emission at 494 nm, indicating FRET.[3]

-

The binding affinities (Kd) can be calculated from the changes in fluorescence intensity.[3]

Cellular ATP Level Measurement

This protocol outlines the measurement of intracellular ATP levels in cancer cells treated with DC_AC50 using a bioluminescent assay.[3]

Materials:

-

Cancer cell line of interest (e.g., H1299).

-

DC_AC50.

-

DMSO (vehicle control).

-

ATP-bioluminescent somatic-cell assay kit (e.g., from Sigma-Aldrich).

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of DC_AC50 or DMSO for the desired time (e.g., 12 hours).[3]

-

At the end of the treatment period, lyse the cells to release ATP according to the kit manufacturer's instructions.

-

Add the ATP enzyme mix provided in the kit to each well.

-

Immediately measure the luminescence using a luminometer.

-

The luminescence intensity is directly proportional to the ATP concentration. Normalize the results to the vehicle-treated control cells.

Cyclooxygenase (COX) Activity Assay

This protocol details the measurement of COX activity in cancer cells following treatment with DC_AC50.[3]

Materials:

-

Cancer cell line of interest (e.g., H1299).

-

DC_AC50.

-

COX activity assay kit (fluorometric or colorimetric).

-

Plate reader.

Procedure:

-

Culture and treat cells with DC_AC50 as described in the ATP measurement protocol.

-

After treatment, harvest the cells and prepare cell lysates according to the COX activity assay kit's protocol.

-

Perform the COX activity assay by incubating the cell lysates with the provided substrate and probe.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

The signal intensity corresponds to the COX activity. Compare the activity in DC_AC50-treated cells to that in control cells.

Xenograft Mouse Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the anti-tumor efficacy of DC_AC50 in a xenograft mouse model.[3]

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Cancer cell line (e.g., H1299 or K562).

-

DC_AC50.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer DC_AC50 (e.g., 100 mg/kg/day via intraperitoneal injection) to the treatment group and the vehicle solution to the control group for a specified duration (e.g., 21 days).[3]

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by DC_AC50 and the experimental workflow for its discovery and initial characterization.

Caption: Mechanism of action of DC_AC50.

Caption: Experimental workflow for DC_AC50.

Caption: Downstream signaling of DC_AC50.

Conclusion and Future Directions

The preliminary investigation of DC_AC50 reveals a promising and novel anti-cancer agent with a distinct mechanism of action. By targeting the copper chaperones Atox1 and CCS, DC_AC50 selectively induces cytotoxicity in cancer cells through the induction of oxidative and metabolic stress. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on:

-

Comprehensive preclinical toxicology and pharmacokinetic studies.

-

Identification of predictive biomarkers to select patient populations most likely to respond to DC_AC50 therapy.

-

Evaluation of DC_AC50 in combination with other anti-cancer agents.

-

Initiation of Phase I clinical trials to assess the safety, tolerability, and preliminary efficacy of DC_AC50 in cancer patients.

This technical guide serves as a foundational resource for researchers and clinicians interested in the continued investigation and potential clinical translation of DC_AC50.

References

The Role of DC_AC50 in the Induction of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule DC_AC50 and its pivotal role in inducing reactive oxygen species (ROS) in cancer cells. By elucidating its mechanism of action, downstream signaling effects, and relevant experimental protocols, this document serves as a comprehensive resource for researchers in oncology and drug development.

Introduction

DC_AC50 is a novel small molecule that has garnered significant attention in cancer research for its selective anti-proliferative effects on cancer cells while sparing normal cells.[1][2] Its primary mechanism of action involves the inhibition of intracellular copper trafficking, a process that is often dysregulated in cancerous tissues and is crucial for tumor growth and proliferation.[1][3] By targeting the copper chaperones Atox1 and CCS, DC_AC50 disrupts copper homeostasis, leading to a cascade of cellular events, most notably the accumulation of reactive oxygen species (ROS).[2][4] This guide will explore the intricate mechanisms by which DC_AC50 induces ROS and the subsequent signaling pathways that are activated, ultimately leading to the suppression of cancer cell growth.

Core Mechanism: Inhibition of Copper Trafficking and ROS Induction

DC_AC50 functions as a dual inhibitor of the copper chaperone proteins Atox1 (Antioxidant 1 copper chaperone) and CCS (Copper Chaperone for Superoxide Dismutase).[1][3] These chaperones are essential for delivering copper ions to various cuproenzymes within the cell.

-

Atox1: Primarily delivers copper to the secretory pathway.[3]

-

CCS: Specifically delivers copper to superoxide dismutase 1 (SOD1), an antioxidant enzyme crucial for mitigating oxidative stress.[2]

By binding to Atox1 and CCS, DC_AC50 prevents the transfer of copper to their respective partner proteins.[1] This disruption of the copper trafficking pathway leads to a significant increase in the total intracellular copper content, with studies showing an approximate 45% rise in cancer cells upon treatment with DC_AC50.[2] The accumulation of unbound or loosely bound copper ions is a key contributor to the generation of ROS through Fenton-like reactions, where copper ions catalyze the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). This surge in ROS creates a state of oxidative stress within the cancer cells.[2][5]

Downstream Signaling Consequences of ROS Induction

The elevation of intracellular ROS by DC_AC50 triggers several downstream signaling pathways that collectively contribute to its anti-cancer effects.

Activation of the AMPK Pathway and Inhibition of Lipid Biosynthesis

The increased oxidative stress induced by DC_AC50 can lead to mitochondrial dysfunction, resulting in a decrease in cellular ATP production.[2] This reduction in the cell's energy currency is sensed by AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] The altered ATP/AMP ratio leads to the phosphorylation and activation of AMPK.

Activated AMPK, in turn, phosphorylates and inactivates key enzymes involved in anabolic processes, such as acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis.[2] The inhibition of ACC1 leads to a significant decrease in lipid biosynthesis, a process vital for the rapid proliferation of cancer cells which require lipids for membrane production and signaling.[2]

Impairment of the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that promotes cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated. Interestingly, while moderate levels of ROS can sometimes promote tumorigenesis, the substantial increase in ROS induced by DC_AC50 has been shown to impair MAPK/ERK signaling.[6][7]

The inhibition of CCS by DC_AC50 leads to an overload of ROS.[6] This oxidative stress can inhibit the phosphorylation and activation of key components of the MAPK/ERK pathway, such as MEK1/2 and ERK1/2.[6] The attenuation of this pro-proliferative signaling pathway contributes to the anti-cancer effects of DC_AC50.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of DC_AC50 on cancer cell lines as reported in the literature.

Table 1: IC50 Values of DC_AC50 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Lung Cancer | Not specified, dose-dependent inhibition | [2] |

| K562 | Leukemia | Not specified, dose-dependent inhibition | [2] |

| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent inhibition | [2][7] |

| 212LN | Head and Neck Cancer | Not specified, dose-dependent inhibition | [2] |

| Canine Abrams | Osteosarcoma | 9.88 | [3] |

| Canine D17 | Osteosarcoma | 12.57 | [3] |

| Human HOS | Osteosarcoma | 5.96 | [3] |

| Human MG63 | Osteosarcoma | 6.68 | [3] |

Table 2: Summary of Other Quantitative Effects of DC_AC50

| Parameter | Cell Line | Effect | Reference |